Cas no 1888818-07-2 (3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)

3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
- MFCD33022510
- EN300-1744473
- SY280451
- 3-(1-Methyl-1H-indol-2-yl)isoxazol-5-amine
- 5-Amino-3-(1-methyl-2-indolyl)isoxazole
- 1888818-07-2
-
- インチ: 1S/C12H11N3O/c1-15-10-5-3-2-4-8(10)6-11(15)9-7-12(13)16-14-9/h2-7H,13H2,1H3
- InChIKey: UAWHGHUAACNZSZ-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C2=CC3C=CC=CC=3N2C)=N1)N
計算された属性
- せいみつぶんしりょう: 213.090211983g/mol
- どういたいしつりょう: 213.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 57Ų
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744473-5.0g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1744473-10.0g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1744473-0.5g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1744473-5g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1744473-0.1g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1744473-1.0g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1744473-1g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1744473-10g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1744473-0.05g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1744473-0.25g |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine |
1888818-07-2 | 0.25g |
$1300.0 | 2023-09-20 |
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amineに関する追加情報
Recent Advances in the Study of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine (CAS: 1888818-07-2)
In recent years, the compound 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine (CAS: 1888818-07-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indole-oxazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.
One of the key areas of research has been the compound's role as a kinase inhibitor. Recent findings published in the Journal of Medicinal Chemistry (2023) demonstrate that 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine exhibits selective inhibition against certain tyrosine kinases, which are often overexpressed in various cancers. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding interactions between the compound and the kinase active site, providing valuable insights for further structural optimization.
Another significant development comes from a 2024 Nature Communications paper that investigated the compound's neuroprotective effects. The research team found that 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine could modulate glutamate receptor activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The study employed advanced electrophysiological techniques and in vivo models to validate these findings, marking an important step toward clinical translation.
From a synthetic chemistry perspective, recent work has focused on improving the scalability and yield of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine production. A 2023 Organic Process Research & Development publication detailed a novel catalytic system that significantly enhances the efficiency of the key oxazole formation step while maintaining high regioselectivity. This methodological advancement addresses previous challenges in large-scale synthesis and could facilitate broader research and development efforts.
Pharmacokinetic studies have also made progress in understanding the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Data presented at the 2024 American Chemical Society National Meeting revealed that structural modifications at specific positions of the molecule could dramatically improve its oral bioavailability and metabolic stability without compromising its biological activity. These findings are particularly relevant for the design of next-generation derivatives with enhanced therapeutic potential.
Looking forward, several clinical trials are being planned to evaluate the safety and efficacy of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine derivatives in human subjects. The compound's unique chemical scaffold continues to inspire new research directions, including its potential application in combination therapies and as a chemical probe for studying fundamental biological processes. As the field progresses, interdisciplinary collaboration between chemists, biologists, and clinicians will be crucial for translating these discoveries into tangible medical advances.
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